N-(2-hydroxycyclobutyl)oxane-4-carboxamide

Hydrogen-bonding capacity Solubility modulation Medicinal chemistry building blocks

N-(2-hydroxycyclobutyl)oxane-4-carboxamide (CAS 2202126-36-9) is a synthetic small-molecule carboxamide with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol. It incorporates a cyclobutanol ring linked via an amide bond to a tetrahydro-2H-pyran (oxane) ring, yielding two hydrogen-bond donors, three hydrogen-bond acceptors, a computed XLogP3 of −0.2, and a topological polar surface area of 58.6 Ų.

Molecular Formula C10H17NO3
Molecular Weight 199.25
CAS No. 2202126-36-9
Cat. No. B2689652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxycyclobutyl)oxane-4-carboxamide
CAS2202126-36-9
Molecular FormulaC10H17NO3
Molecular Weight199.25
Structural Identifiers
SMILESC1CC(C1NC(=O)C2CCOCC2)O
InChIInChI=1S/C10H17NO3/c12-9-2-1-8(9)11-10(13)7-3-5-14-6-4-7/h7-9,12H,1-6H2,(H,11,13)
InChIKeyNOFIMTBXPGEHNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxycyclobutyl)oxane-4-carboxamide (CAS 2202126-36-9): Structural Identity and Baseline Profile for Procurement Decisions


N-(2-hydroxycyclobutyl)oxane-4-carboxamide (CAS 2202126-36-9) is a synthetic small-molecule carboxamide with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol [1]. It incorporates a cyclobutanol ring linked via an amide bond to a tetrahydro-2H-pyran (oxane) ring, yielding two hydrogen-bond donors, three hydrogen-bond acceptors, a computed XLogP3 of −0.2, and a topological polar surface area of 58.6 Ų [1]. The compound is catalogued in the PubChem database (CID 126856475) and on chemsrc, functioning primarily as a building block or screening compound in medicinal chemistry libraries [1].

Why N-(2-Hydroxycyclobutyl)oxane-4-carboxamide Cannot Be Replaced by Generic Cyclobutyl-Oxane Analogs Without Loss of Differentiating Properties


Although a small cluster of cyclobutyl-oxane-4-carboxamide analogs exists, generic substitution is not supported by the available evidence. The target compound uniquely positions a free secondary alcohol directly on the cyclobutyl ring, whereas nearest analogs introduce N-methylation, bromination, or 4-fluorophenyl substitution that fundamentally alters hydrogen-bonding capacity, lipophilicity, and topological polar surface area (TPSA) [1][2][3][4]. These computed property shifts dictate different solubility, permeability, and target-engagement profiles. No head-to-head biological or ADMET study has been published; therefore selection must be based on the precise physicochemical signature required for the intended application.

N-(2-Hydroxycyclobutyl)oxane-4-carboxamide: Quantitative Differentiation Guide for Scientific Procurement


Hydrogen-Bond Donor Count: Free Cyclobutanol -OH vs N-Methylated and Brominated Analogs

The target compound possesses a free cyclobutanol hydroxyl group that serves as a hydrogen-bond donor (HBD), whereas the N-methylated analog (CAS 2199548-38-2) lacks this HBD and the brominated analog (CAS 2138404-28-9) has no hydroxyl substituent on the cyclobutyl ring [1][2][3]. This structural distinction translates to an HBD count of 2 for the target compound versus 1 for the N-methyl analog and 1 for the brominated analog [1][2][3]. The extra HBD increases aqueous solubility and alters target-binding pharmacophore geometry.

Hydrogen-bonding capacity Solubility modulation Medicinal chemistry building blocks

Lipophilicity (XLogP3): Hydroxycyclobutyl -0.2 vs Bromocyclobutylmethyl 1.4 and 4-(4-Fluorophenyl) 1.18

The computed XLogP3 of the target compound is −0.2, indicating a more hydrophilic character compared with the brominated analog (XLogP3 1.4) and the 4-(4-fluorophenyl) analog (LogP 1.18) [1][2][3]. The N-methyl analog (CID 126856476) has an XLogP3 of 0.1, also higher than the target [2]. The lower logP of the target compound suggests reduced passive membrane permeability but improved aqueous solubility, which is relevant for biochemical assay conditions or lead optimization requiring low lipophilicity.

Lipophilicity Membrane permeability ADMET optimization

Topological Polar Surface Area (TPSA): Hydrogen-Bonding Surface Differentiates Target from Halogenated and Arylated Analogs

The TPSA of the target compound is 58.6 Ų, higher than that of the brominated analog (38.3 Ų) but lower than the 4-(4-fluorophenyl) analog (64.35 Ų) [1][2][3]. TPSA is a key predictor of oral bioavailability and blood-brain barrier penetration; compounds with TPSA < 60 Ų generally exhibit good oral absorption, while those >70 Ų may show limited CNS penetration. The target compound sits at the boundary, offering a balanced profile.

Polar surface area Blood-brain barrier penetration Drug-likeness

Rotatable Bond Count: Conformational Restriction Differentiation from Flexible Analogs

The target compound has only 2 rotatable bonds, conferring greater conformational rigidity compared with the brominated analog (3 rotatable bonds) and the 4-(4-fluorophenyl) analog (3 rotatable bonds) [1][2][3]. Lower rotatable bond count reduces conformational entropy loss upon binding, potentially improving binding affinity and ligand efficiency in target engagement.

Rotatable bonds Conformational entropy Ligand efficiency

Synthetic Versatility: Hydroxy Group as a Handle for Further Functionalization vs Pre-functionalized Analogs

The cyclobutanol -OH group in the target compound provides a direct synthetic handle for esterification, etherification, oxidation, or sulfonation, enabling downstream diversification that pre-functionalized analogs (e.g., brominated or 4-fluorophenyl-substituted) do not offer without de novo synthesis [1][2]. The brominated analog (CAS 2138404-28-9) carries a reactive bromide for cross-coupling but lacks the polar hydroxyl moiety, while the 4-(4-fluorophenyl) analog (CID 852283) has no hydroxyl on the cyclobutyl ring [2][3].

Synthetic intermediate Derivatization Medicinal chemistry

Molecular Weight and Ligand Efficiency Potential: Lower MW vs Bulky Analogs

At 199.25 g/mol, the target compound is substantially smaller than the 4-(4-fluorophenyl) analog (292.35 g/mol) and the brominated analog (276.17 g/mol), placing it in the fragment-like space (MW < 250 Da) rather than the lead-like space [1][2][3]. Lower molecular weight correlates with higher ligand efficiency indices (LE, LLE) when biological activity is eventually achieved, offering a more attractive starting point for fragment-based or structure-guided optimization.

Molecular weight Fragment-based drug discovery Ligand efficiency metrics

Best-Fit Application Scenarios for N-(2-Hydroxycyclobutyl)oxane-4-carboxamide Inferred from Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Libraries Requiring Low Lipophilicity and High Solubility

With an XLogP3 of −0.2 and TPSA of 58.6 Ų, N-(2-hydroxycyclobutyl)oxane-4-carboxamide is well-suited for aqueous fragment screening collections where high solubility and low non-specific binding are essential [1]. Its fragment-like molecular weight (199.25 g/mol) and low rotatable bond count (2) offer favorable ligand efficiency potential when hits are progressed to lead optimization [1].

Synthetic Intermediate for Derivatization via the Cyclobutanol Hydroxyl Handle

The free secondary alcohol on the cyclobutyl ring provides a reactive site for esterification, etherification, oxidation to ketone, or sulfonylation, enabling the construction of diverse combinatorial libraries or the synthesis of prodrugs and conjugates [1]. This differentiates the compound from N-methylated or halogenated analogs that either lack the hydroxyl or have it blocked [2][3].

Biochemical Assay Development Requiring Defined Hydrogen-Bond Donor Capacity

With 2 HBD groups (vs 1 for the N-methyl and brominated analogs), the compound can engage targets through dual hydrogen-bond donation [1][2][3]. This makes it a candidate for assay systems where a specific HBD pharmacophore is required, such as kinase hinge-binding motifs or protease active-site interactions that demand a hydroxyl donor.

Lead Optimization Scaffold When Balancing Polar Surface Area and Permeability

The TPSA of 58.6 Ų positions the compound at the boundary of predicted good oral absorption, offering a balanced starting point for medicinal chemists who need to modulate polar surface area without sacrificing permeability [1]. This contrasts with the brominated analog (TPSA 38.3 Ų, low polarity) and the 4-fluorophenyl analog (TPSA 64.35 Ų, higher polarity) [2][3].

Quote Request

Request a Quote for N-(2-hydroxycyclobutyl)oxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.